molecular formula C9H14O B11945682 4-Isopropyl-3-cyclohexen-1-one

4-Isopropyl-3-cyclohexen-1-one

Cat. No.: B11945682
M. Wt: 138.21 g/mol
InChI Key: MDXYRLOGARYUFV-UHFFFAOYSA-N
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Description

4-Isopropyl-3-cyclohexen-1-one is an organic compound with the molecular formula C9H14O. It is a colorless to slightly yellow liquid with a distinct odor. This compound is part of the cyclohexenone family, which is known for its versatile applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropyl-3-cyclohexen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be prepared by the acid-catalyzed cyclization of 4-isopropyl-1,3-butadiene with formaldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically employs metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H14O
  • Molecular Weight : 138.21 g/mol
  • IUPAC Name : (4R)-4-propan-2-ylcyclohex-2-en-1-one

The compound's structure features a cyclohexene ring with an isopropyl group, contributing to its unique chemical reactivity and biological activities.

Organic Synthesis

4-Isopropyl-3-cyclohexen-1-one serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and fragrances due to its distinctive odor profile and reactivity.

Biological Activities

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. This property makes it a candidate for use in preserving food products by inhibiting spoilage microorganisms while maintaining sensory qualities.
  • Antioxidant Effects : The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

Pharmaceutical Development

The compound is being explored for therapeutic applications, particularly in the development of new drugs. Derivatives of this compound have shown promise as anti-inflammatory agents, with preliminary findings suggesting enhanced biological activity compared to the parent compound.

Food Industry Applications

A study examined the use of this compound as a natural preservative in food products. Results indicated that it effectively inhibited the growth of spoilage microorganisms while preserving the food's sensory qualities.

Pharmaceutical Research

Research focused on synthesizing derivatives of this compound for potential anti-inflammatory applications. Certain derivatives exhibited enhanced biological activity compared to the original compound, indicating a pathway for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-cyclohexen-1-one involves its interaction with various molecular targets. In biochemical contexts, the compound can act as a substrate for enzymes, undergoing transformations that are crucial for metabolic pathways. The specific pathways and molecular targets depend on the context of its use, such as in synthetic organic chemistry or biological assays .

Comparison with Similar Compounds

    Cyclohexenone: A simpler analog with similar reactivity but lacking the isopropyl group.

    4-Methyl-3-cyclohexen-1-one: Another analog with a methyl group instead of an isopropyl group.

    2,4-Dimethylcyclohexanone: A related compound with additional methyl groups.

Uniqueness: 4-Isopropyl-3-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

4-Isopropyl-3-cyclohexen-1-one is a compound with notable biological activity, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring with an isopropyl group attached at the 4-position and a carbonyl group at the 1-position. Its molecular formula is C₉H₁₄O, and it exhibits unique reactivity due to the presence of the double bond and carbonyl functional groups.

PropertyValue
Molecular Weight138.21 g/mol
Melting Point97-98 °C
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their efficacy against bacterial strains, this compound demonstrated an inhibitory effect on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in certain cancer cells, potentially making it a candidate for anticancer therapy.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. It has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various natural compounds, including this compound. The findings indicated that this compound significantly reduced bacterial growth in vitro, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Potential

In another investigation, the effects of this compound were assessed on human cancer cell lines. Results showed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-propan-2-ylcyclohex-3-en-1-one

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,7H,4-6H2,1-2H3

InChI Key

MDXYRLOGARYUFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC(=O)CC1

Origin of Product

United States

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